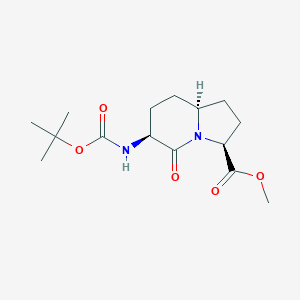

(3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H24N2O5 and its molecular weight is 312.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate (CAS Number: 159303-54-5) is a derivative of octahydroindolizine, characterized by its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H24N2O5 with a molecular weight of approximately 312.36 g/mol. The structure comprises a methyl ester group at the carboxylic acid position and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H24N2O5 |

| Molecular Weight | 312.36 g/mol |

| LogP | 1.5349 |

| PSA (Polar Surface Area) | 84.94 Ų |

| Density | Not Available |

The biological activity of this compound is primarily attributed to its interaction with ionotropic glutamate receptors, particularly NMDA receptors. Research indicates that modifications to the indolizine scaffold can enhance binding affinity and selectivity for these receptors, which are crucial in various neurological processes.

Structure-Activity Relationship (SAR)

A comprehensive SAR study has been conducted on related compounds to elucidate how structural changes affect biological activity. For instance, the introduction of different substituents at specific positions on the indolizine ring significantly alters receptor affinity:

- Substituent Variations :

- Hydroxyl groups can increase affinity for certain receptor subtypes.

- Methyl groups may eliminate affinity for AMPA receptors while retaining moderate NMDA receptor activity.

Case Study 1: NMDA Receptor Antagonism

In a study examining NMDA receptor antagonists derived from similar scaffolds, compounds with structural analogs exhibited IC50 values as low as 200 nM, indicating high potency against GluN1/GluN2A subtypes. The presence of the Boc group was shown to enhance selectivity and reduce off-target effects .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of indolizine derivatives in models of excitotoxicity. Compounds similar to this compound demonstrated significant reductions in neuronal cell death in vitro when exposed to glutamate-induced toxicity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics with moderate permeability across biological membranes. However, further studies are needed to fully understand its metabolic profile and potential toxicity.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | No |

| CYP Inhibition | Yes (multiple isoforms) |

科学的研究の応用

Antimalarial Activity

Recent studies have indicated that derivatives of octahydroindolizine compounds exhibit promising antimalarial properties. For instance, (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate has been investigated as a potential inhibitor of the Plasmodium falciparum SUB1 protease, which plays a crucial role in the malaria parasite's life cycle. The compound's structural characteristics enable it to interact effectively with the enzyme's active site, enhancing its inhibitory potency against malaria .

Anti-cancer Research

The compound has also been explored for its anticancer properties. Its ability to inhibit specific cellular pathways involved in tumor growth has made it a candidate for further development in cancer therapies. The modification of the compound’s structure can lead to enhanced selectivity and reduced toxicity towards healthy cells .

Synthesis of Aza Compounds

This compound is utilized as an intermediate in the synthesis of various aza compounds. Its functional groups allow for diverse reactions such as reductive amination and acylation, facilitating the formation of complex molecular architectures that are valuable in pharmaceutical applications .

Peptidic Boronic Acids

The compound has been employed in synthesizing peptidic boronic acids, which are important for developing selective inhibitors targeting proteases. The synthetic routes often involve coupling reactions where this compound serves as a key building block .

Case Study 1: Antimalarial Inhibition

In a study published in Nature Communications, researchers synthesized a series of octahydroindolizine derivatives and tested their efficacy against P. falciparum SUB1 inhibitors. The study demonstrated that modifications to the tert-butoxycarbonyl group significantly influenced the inhibitory activity, with this compound showing a notable IC50 value compared to other derivatives .

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the cytotoxic effects of octahydroindolizine derivatives on various cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in breast and lung cancer cells when subjected to varying concentrations over time .

特性

IUPAC Name |

methyl (3S,6S,8aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(20)16-10-7-5-9-6-8-11(13(19)21-4)17(9)12(10)18/h9-11H,5-8H2,1-4H3,(H,16,20)/t9-,10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDIIUAKDGDILT-DCAQKATOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2CCC(N2C1=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H]2CC[C@H](N2C1=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。